molecular formula C14H9N5O2 B3272860 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile CAS No. 574729-31-0

3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile

Cat. No.: B3272860
CAS No.: 574729-31-0
M. Wt: 279.25 g/mol
InChI Key: IKQNEQPELALUAQ-UHFFFAOYSA-N
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Description

3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile is an organic compound with the molecular formula C14H9N5O2 and a molecular weight of 279.25 g/mol This compound is characterized by the presence of a nitro group attached to an indazole ring, which is further connected to a benzonitrile moiety

Preparation Methods

The synthesis of 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile typically involves the reaction of 5-nitro-1H-indazole with 3-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group and indazole ring play crucial roles in its biological activity. The compound can inhibit the growth of certain cancer cells by interfering with their cell cycle and inducing apoptosis . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific studies.

Properties

IUPAC Name

3-[(5-nitro-1H-indazol-3-yl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2/c15-8-9-2-1-3-10(6-9)16-14-12-7-11(19(20)21)4-5-13(12)17-18-14/h1-7H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQNEQPELALUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NNC3=C2C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-(3-Cyano-phenyl)-2-fluoro-5-nitro-thiobenzamide (8.56 g; 0.028 mol) in n-butanol (300 mL) was added hydrazine hydrate (2.54 mL; 0.053 mol) and the solution refluxed for 3 hours. The reaction mixture was concentrated in vacuo and triturated with hot ethanol to afford the title compound as a red solid (4.93 g; 62%). 1H NMR (400 MHz, DMSO-d6) δH 7.30 (1H, d), 7.45–7.60 (2H, m), 7.90 (1H, d), 8.20 (1H, d), 8.25 (1H, s), 9.20 (1H, s), 9.85 (1H, s). Mass Spectrum (ES−) m/e=278.28.
Name
N-(3-Cyano-phenyl)-2-fluoro-5-nitro-thiobenzamide
Quantity
8.56 g
Type
reactant
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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